

2-Chloro-5-iodopyrimidine spectral data (NMR, IR, Mass)

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Compound of Interest

Compound Name: 2-Chloro-5-iodopyrimidine

Cat. No.: B183918

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A Technical Guide to the Spectral Properties of 2-Chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **2-chloro-5-iodopyrimidine**, a key intermediate in the synthesis of various biologically active molecules. This document presents available quantitative spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for data acquisition, and includes visualizations to illustrate key concepts.

Chemical Structure and Properties

- IUPAC Name: **2-chloro-5-iodopyrimidine**
- CAS Number: 32779-38-7
- Molecular Formula: $C_4H_2ClIN_2$
- Molecular Weight: 240.43 g/mol

Spectral Data

The following sections provide a summary of the available spectral data for **2-chloro-5-iodopyrimidine**. This data is crucial for the identification and characterization of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

Table 1: ^1H NMR Spectral Data for **2-Chloro-5-iodopyrimidine**

Chemical Shift (δ) ppm	Multiplicity	Solvent
8.50	Singlet (s)	CDCl_3

Table 2: ^{13}C NMR Spectral Data for **2-Chloro-5-iodopyrimidine**

Chemical Shift (δ) ppm	Assignment
Data not available in searched literature	-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectral Data for **2-Chloro-5-iodopyrimidine**

Wavenumber (cm^{-1})	Interpretation
Data not available in searched literature	-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **2-Chloro-5-iodopyrimidine**

m/z	Interpretation
Data not available in searched literature	-

Experimental Protocols

Detailed experimental methodologies are essential for the reproduction of scientific results. The following are general protocols for the acquisition of spectral data for compounds similar to **2-chloro-5-iodopyrimidine**.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of pyrimidine derivatives is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrument:** A 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans is typically required compared to ^1H NMR.

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol

A general protocol for obtaining an IR spectrum is as follows:

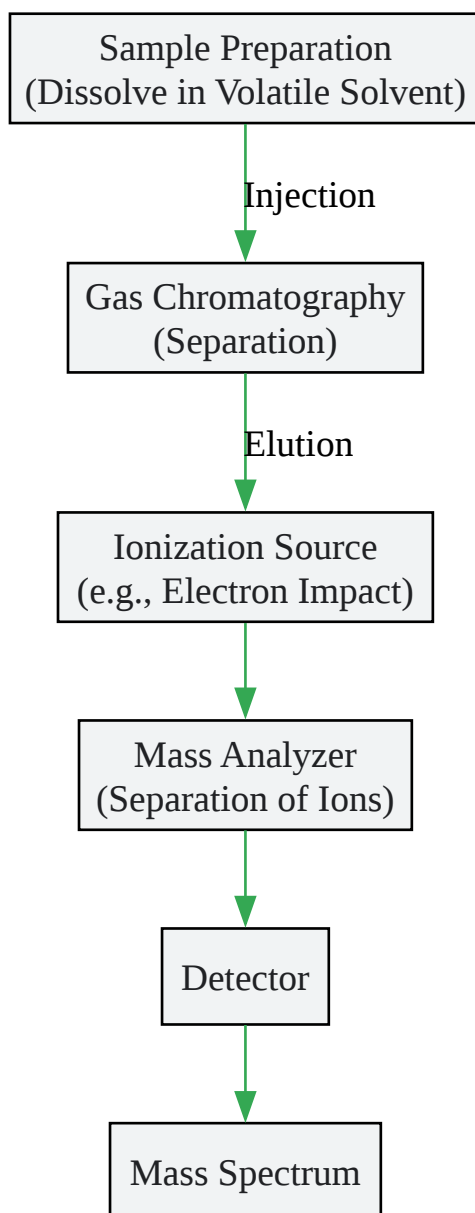
- **Sample Preparation:**
 - **Solid (KBr Pellet):** Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

- Solid (Nujol Mull): Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Place the sample holder in the instrument's sample compartment and acquire the spectrum. A background spectrum of the empty instrument (or KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system is as follows:

- Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrument: A GC-MS system equipped with an appropriate column (e.g., a non-polar or medium-polarity column).
- GC Separation: Inject the sample into the GC. The instrument separates the components of the sample based on their boiling points and interactions with the stationary phase.
- MS Analysis: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact) and their mass-to-charge ratio is detected.

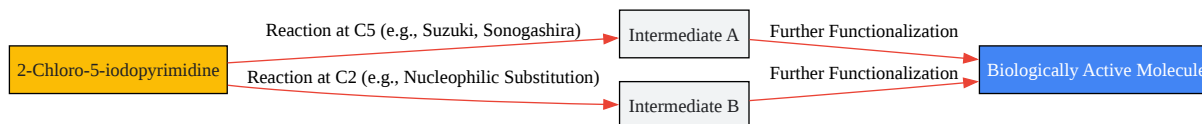


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Caption: General workflow for GC-MS analysis.

Role as a Synthetic Intermediate

2-Chloro-5-iodopyrimidine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its two distinct halogen atoms at positions 2 and 5 allow for selective functionalization through various cross-coupling reactions.



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Caption: Synthetic utility of **2-chloro-5-iodopyrimidine**.

Disclaimer: The spectral data provided in this document is based on publicly available information. While efforts have been made to ensure accuracy, it is recommended to verify the data through independent analysis. The experimental protocols are general guidelines and may require optimization for specific applications.

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